Triapine

概要

説明

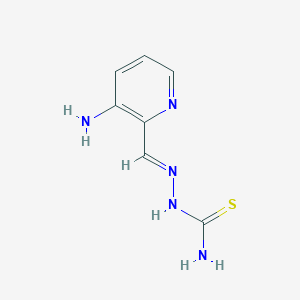

Triapine, also known as 3-AP or 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone, is a substance of interest for the treatment of cancer . It is a thiosemicarbazone derivative of 3-aminopyridine-2-carboxaldehyde . It presents an N-N-S array of donor sites that strongly bind iron, robbing iron-containing enzymes of their prosthetic group .

Molecular Structure Analysis

Triapine has a molecular formula of C7H9N5S and a molecular weight of 195.24 . It belongs to the class of organic compounds known as aminopyridines and derivatives, which are organic heterocyclic compounds containing an amino group attached to a pyridine ring .Chemical Reactions Analysis

Triapine undergoes metabolic reactions such as dehydrogenation and hydroxylations . The dehydrogenated metabolite M1 was identified as a thiadiazole ring-closed oxidation product of Triapine .科学的研究の応用

Cancer Therapy: Targeting Ribonucleotide Reductase (RRM2)

Triapine has been identified as a potent inhibitor of the ribonucleotide reductase M2 (RRM2) subunit, which is crucial for DNA synthesis and repair. In Ewing sarcoma, a malignancy often affecting bone or soft tissue, RRM2 is overexpressed and correlates with poor patient outcomes. Triapine’s inhibition of RRM2 offers a therapeutic strategy for this cancer, especially in cases where the disease is metastatic or recurrent .

Enhancing Chemotherapeutic Efficacy

Research has explored the combinatory use of Triapine with standard chemotherapeutics like doxorubicin, etoposide, or vincristine. The goal is to leverage Triapine’s DNA synthesis inhibitory effects to enhance the efficacy of these drugs, potentially leading to more effective cancer treatment regimens .

Copper-Mediated Anticancer Activity

Triapine and its derivatives can act as copper delivery vehicles, inducing a lethal metal overload in cancer cells. This mechanism exploits the cancer cells’ vulnerability to metal stress, providing a novel approach to cancer treatment that could complement existing therapies .

Metal Complex Formation for Therapeutic Applications

The chemistry of Triapine allows it to form complexes with metals like copper and iron. These complexes have potential therapeutic applications, as they can be designed to target specific biological pathways or induce cytotoxic effects in cancer cells .

Electrochemical Studies for Drug Metabolism

Understanding the metabolism of Triapine is crucial for its development as an anticancer drug. Electrochemical studies simulate the metabolism of Triapine, providing insights into its behavior in biological systems and informing dosing strategies for clinical use .

作用機序

Target of Action

Triapine, also known as 3-AP, is a potent small-molecule inhibitor of Ribonucleotide Reductase (RNR) . RNR is an enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting process for de novo deoxyribonucleoside triphosphates synthesis . This enzyme is frequently overexpressed in cancer cells, making it an attractive target for anticancer therapy .

Mode of Action

Triapine inhibits the M2 subunit of RNR by quenching a tyrosyl-free radical . This mechanism of action is similar to that of hydroxyurea, an agent with clinical antitumor activity against both solid tumors and hematological malignancies . By inhibiting RNR, Triapine depletes the dNTP precursors of DNA, thereby selectively starving fast-replicating cancer cells of nucleotides for survival .

Biochemical Pathways

The inhibition of RNR by Triapine affects the synthesis of deoxyribonucleoside triphosphates, which are essential for DNA synthesis and repair . This leads to the termination of DNA base chain elongation, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

Triapine is administered by 2-h intravenous infusion daily for 5 days, and courses are repeated every 4 weeks . It shows linear pharmacokinetic behavior, although interpatient variability is relatively high . Peak concentrations at the 96-mg/m^2/day dose averaged 8 μM, and the mean elimination half-life ranged from 35 min to 3 h, with a median value of approximately 1 h . Cumulative urinary recovery averaged 1–3% of the administered dose, suggesting that the elimination of Triapine is primarily through metabolism .

Result of Action

The inhibition of RNR by Triapine results in the depletion of dNTP precursors of DNA, thereby selectively starving fast-replicating cancer cells of nucleotides for survival . This leads to the inhibition of cancer cell proliferation and promotion of apoptosis . . It has shown activity against hematological diseases but has been ineffective against a variety of solid tumors .

Action Environment

The activity of Triapine can be influenced by various environmental factors. For instance, the redox properties of the iron complexes formed by Triapine can be tuned by ligand modifications . These complexes are found to be active within a narrow redox window imposed by the cellular environment . Furthermore, factors such as cell uptake, solubility, and chemical stability of Triapine in a biological environment can also modulate its activity .

Safety and Hazards

将来の方向性

Triapine has been used in trials studying the treatment of various cancers . It has shown activity against hematological diseases but has been ineffective against a variety of solid tumors . Several phase I studies are ongoing or soon commencing, combining Triapine with other drugs . These studies represent important steps forward in understanding the potential of Triapine in cancer treatment .

特性

IUPAC Name |

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYKNCNAZKMVQN-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=NNC(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)/C=N/NC(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893923 | |

| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triapine | |

CAS RN |

143621-35-6 | |

| Record name | Triapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCX-0191 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

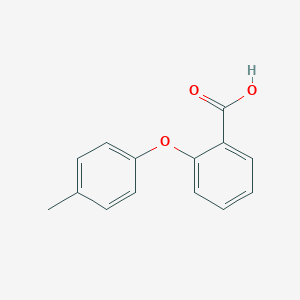

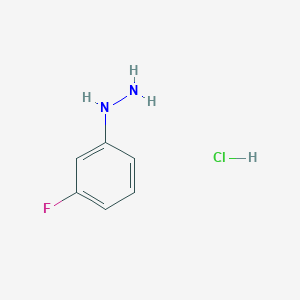

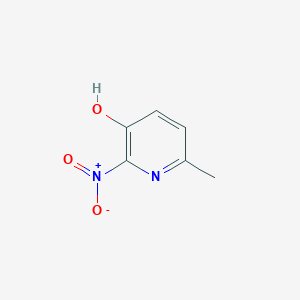

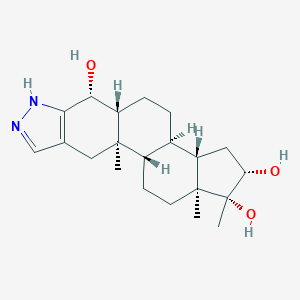

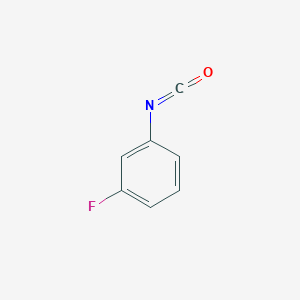

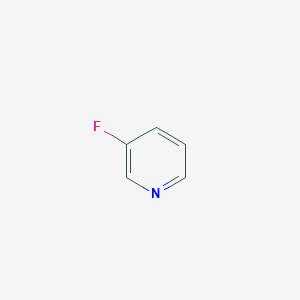

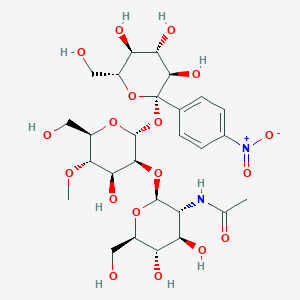

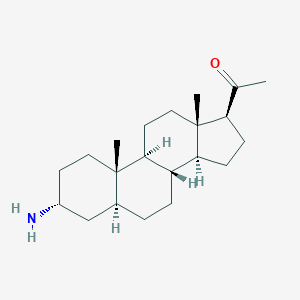

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Triapine?

A1: Triapine is a potent inhibitor of ribonucleotide reductase (RNR) [, , , ]. It achieves this by chelating iron and forming an iron(III)-Triapine complex. This complex is then reduced to an iron(II)-Triapine complex, which disrupts the enzyme's activity by quenching the tyrosyl radical in the small subunit of RNR [].

Q2: How does inhibiting RNR lead to anti-cancer activity?

A2: RNR catalyzes the rate-limiting step in deoxyribonucleotide (dNTP) synthesis, which are essential building blocks for DNA replication and repair []. By inhibiting RNR, Triapine depletes the cellular dNTP pool, ultimately disrupting DNA synthesis and repair processes crucial for rapidly dividing cancer cells [, , , , , ].

Q3: Does Triapine affect both RNR subunits equally?

A3: Research suggests that Triapine demonstrates a stronger inhibitory effect on the p53R2/M1 form of the RNR holoenzyme compared to the M2/M1 form []. This suggests a potential for subunit-selective inhibition.

Q4: Does the iron-Triapine complex contribute to Triapine’s activity solely through RNR inhibition?

A4: While RNR inhibition is a key mechanism, research indicates that the iron(II)-Triapine complex also mediates the formation of reactive oxygen species (ROS) []. These ROS contribute to Triapine's cytotoxic effects, suggesting a multi-faceted mechanism of action.

Q5: Does Triapine impact any other cellular pathways?

A5: Studies have shown that Triapine can induce endoplasmic reticulum stress and trigger apoptosis in cancer cells []. This effect, in conjunction with cell cycle arrest caused by RNR inhibition, contributes to its overall anticancer activity.

Q6: What is the molecular formula and weight of Triapine?

A6: Although not explicitly provided in the provided abstracts, the molecular formula of Triapine is C7H9N5S and its molecular weight is 195.25 g/mol.

Q7: Is there spectroscopic data available for Triapine?

A7: Yes, Triapine exhibits intrinsic fluorescence properties with a maximum absorption at 359 nm and an emission maximum at 457 nm []. This inherent fluorescence allows researchers to monitor its uptake and distribution within living cells.

Q8: Are there any notable findings regarding Triapine's material compatibility, stability, or catalytic properties in the provided research?

A8: The provided abstracts primarily focus on Triapine's biological activity and pharmacological properties. There is limited information regarding its material compatibility, catalytic properties, or performance under various conditions outside of biological contexts.

Q9: Have computational chemistry methods been used to study Triapine?

A9: Yes, computational studies, such as computer-aided docking simulations, have been employed to investigate Triapine's interactions with the small subunits of RNR, aiming to elucidate its binding mechanisms [].

Q10: What is the impact of structural modifications on Triapine's activity?

A10: Studies exploring N-methylation of Triapine revealed a significant impact on its activity. While complete methylation led to a remarkable 1000-fold increase in potency, any degree of N-dimethylation was sufficient to overcome acquired Triapine resistance []. This highlights the importance of specific structural motifs for activity and resistance development.

Q11: How does metal complexation affect Triapine’s activity?

A11: Metal complexation plays a crucial role in Triapine’s activity. Gallium(III) complexes demonstrated increased cytotoxicity, whereas Iron(III) complexes exhibited reduced activity compared to the free ligand []. These findings suggest that the choice of metal ion can significantly modulate Triapine’s anticancer properties.

Q12: What challenges are associated with formulating Triapine?

A12: Research indicates that achieving stable encapsulation of free Triapine into liposomes for drug delivery purposes has proven challenging []. This limitation necessitates alternative strategies for effective delivery and bioavailability enhancement.

Q13: Have any successful formulation strategies for Triapine been reported?

A13: Yes, successful liposomal formulations have been achieved using copper(II) complexes of Triapine []. These formulations demonstrate superior stability and drug release profiles compared to free Triapine, paving the way for enhanced delivery and therapeutic efficacy.

Q14: Is there information available regarding SHE regulations, environmental impact, degradation, recycling, or waste management related to Triapine?

A14: The provided abstracts primarily focus on Triapine's therapeutic potential and do not provide detailed information on SHE regulations, environmental impact, or waste management. Further research is necessary to address these aspects comprehensively.

Q15: What is the pharmacokinetic profile of Triapine?

A15: Triapine displays linear pharmacokinetics but with high interpatient variability. It reaches peak concentrations quickly (Tmax = 1.3 h) after oral administration but also has a short half-life (t1/2 = 1.4 h) [].

Q16: What are the primary routes of Triapine elimination?

A16: Triapine is primarily eliminated through metabolism, with only 1-3% of the administered dose recovered in urine []. This suggests a significant role of metabolic enzymes in its clearance.

Q17: How does Triapine's metabolism impact its efficacy?

A17: Triapine undergoes rapid metabolism, including dehydrogenation and hydroxylations, resulting in high metabolite levels in vivo shortly after administration []. This rapid breakdown and clearance potentially contribute to its limited efficacy against solid tumors.

Q18: Are there any factors known to affect Triapine’s pharmacokinetics?

A18: Research suggests that smoking may influence Triapine’s oral clearance, potentially doubling it in smokers compared to non-smokers []. This highlights the importance of considering patient-specific factors in optimizing Triapine treatment.

Q19: Does Triapine interact with any drug transporters?

A19: The provided abstracts do not offer detailed information on interactions between Triapine and specific drug transporters. Further investigation is needed to fully understand the role of transporters in its distribution and clearance.

Q20: Has Triapine demonstrated efficacy in preclinical studies?

A20: Yes, Triapine has shown significant antitumor activity in preclinical studies, both in vitro and in vivo. It effectively inhibits the growth of various cancer cell lines [, , , , , , , , ] and demonstrates tumor growth inhibition in xenograft mouse models [, , ].

Q21: What is the efficacy of Triapine in combination therapies?

A21: Triapine has demonstrated synergistic effects when combined with other chemotherapeutic agents, such as cisplatin, paclitaxel [, ], and gemcitabine [, ]. This suggests its potential for combination therapies to enhance treatment efficacy.

Q22: How does Triapine enhance the effects of radiation therapy?

A22: Triapine acts as a potent radiosensitizer, enhancing the cytotoxic effects of radiation therapy [, ]. It achieves this by inhibiting DNA repair mechanisms, making cancer cells more susceptible to radiation-induced damage [, , ].

Q23: Are there any biomarkers associated with Triapine’s efficacy?

A23: Research suggests that patients with the wild-type MDR1 gene may exhibit lower intracellular Triapine concentrations, potentially affecting its efficacy []. Further investigation into MDR1 and other potential biomarkers is crucial for predicting treatment response.

Q24: What is known about Triapine resistance?

A24: Acquired resistance is a significant obstacle to Triapine's clinical success, especially in solid tumors. Studies indicate that Triapine resistance might involve the upregulation of ABCB1 (P-glycoprotein), leading to decreased drug accumulation [].

Q25: How does Triapine resistance affect the efficacy of other drugs?

A25: The development of Triapine resistance can lead to cross-resistance against other anticancer drugs, particularly substrates of the ABCB1 transporter []. This highlights the need for strategies to circumvent or mitigate resistance mechanisms.

Q26: Are there strategies to overcome Triapine resistance?

A26: Research suggests that N-dimethylated Triapine derivatives are not affected by acquired Triapine resistance, offering a potential avenue to circumvent this challenge []. Further exploration of these derivatives is crucial for developing more effective therapies.

Q27: What are the common toxicities associated with Triapine?

A27: The most frequently observed toxicities associated with Triapine in clinical trials are hematologic, primarily leukopenia, neutropenia, and anemia [, , ]. These toxicities are generally reversible and manageable with dose adjustments or supportive care.

Q28: Are there any non-hematologic toxicities associated with Triapine?

A28: Common non-hematologic toxicities include fatigue, nausea, vomiting, mucositis, and elevated liver enzymes [, , ]. These toxicities are generally mild to moderate in severity.

Q29: What are the challenges and potential solutions for targeted Triapine delivery?

A29: The development of efficient drug delivery systems for Triapine is crucial for improving its pharmacokinetic properties and reducing off-target toxicity. Liposomal formulations show promise as a strategy for targeted delivery and sustained release [].

Q30: Are there efforts to identify biomarkers to predict Triapine efficacy?

A30: Yes, research is ongoing to identify potential biomarkers that could predict Triapine's efficacy. MDR1 polymorphisms are being investigated as a potential predictive marker for both efficacy and toxicity []. Further exploration of genetic and molecular markers is needed.

Q31: What analytical techniques are commonly used to study Triapine?

A31: Several analytical techniques are employed in Triapine research, including:

- LC-MS/MS: Used for quantitative determination of Triapine in biological samples such as plasma [, ].

- Spectrophotometry: Employed to study Triapine's complexation reactions and to develop quantitative methods [, ].

- Electron Paramagnetic Resonance (EPR): Utilized to investigate Triapine's interaction with RNR and to measure its concentration in cells [, , ].

- Immunoblotting: Used to assess the expression levels of various proteins involved in Triapine's mechanism of action [, , ].

- Flow Cytometry: Applied to analyze cell cycle progression and apoptosis induction [].

Q32: What is known about Triapine’s dissolution and solubility?

A32: While the provided abstracts don't elaborate on Triapine's dissolution and solubility characteristics, these properties are crucial for its formulation and bioavailability. Further research is needed to optimize these aspects for enhanced therapeutic outcomes.

Q33: How have analytical methods for Triapine been validated?

A33: The LC-MS/MS method for Triapine quantification in human plasma has been validated for accuracy, precision, and specificity, demonstrating its reliability for pharmacokinetic studies and clinical applications [].

Q34: What information is available regarding Triapine's quality control, immunogenicity, interactions with drug-metabolizing enzymes, and biocompatibility?

A34: The provided abstracts primarily focus on Triapine's mechanism of action, efficacy, and safety profile. Information regarding its quality control during manufacturing, potential immunogenicity, interactions with specific drug-metabolizing enzymes, and biocompatibility requires further investigation.

Q35: Are there any alternative compounds or substitutes for Triapine?

A35: While the provided abstracts do not directly compare Triapine to alternative compounds, other RNR inhibitors are under investigation as potential anticancer agents. Further research is needed to comprehensively assess and compare their efficacy, safety, and potential advantages over Triapine.

Q36: What research infrastructure and resources are crucial for advancing Triapine research?

A36: Continued research on Triapine necessitates access to advanced research infrastructure, including facilities for chemical synthesis and characterization, in vitro and in vivo models for preclinical studies, and resources for conducting clinical trials. Collaborative efforts and data sharing within the scientific community are essential for driving progress in the field.

Q37: What are the key historical milestones in Triapine research?

A37: Triapine has progressed from preclinical studies demonstrating its potent RNR inhibitory activity to clinical trials evaluating its efficacy and safety in various cancer types []. While initial results in solid tumors were less promising, ongoing research focuses on overcoming limitations like resistance and improving its delivery and therapeutic window.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。